Butyl 4-[(3-cyclopentylpropanoyl)amino]benzoate
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Overview
Description
Butyl 4-[(3-cyclopentylpropanoyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to the ester functional group, which is further connected to a benzoate moiety substituted with a 3-cyclopentylpropanoyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(3-cyclopentylpropanoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the acylation of the resulting butyl 4-aminobenzoate with 3-cyclopentylpropanoyl chloride. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the acylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(3-cyclopentylpropanoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-[(3-cyclopentylpropanoyl)amino]benzoic acid and butanol.
Reduction: The carbonyl group in the 3-cyclopentylpropanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the benzoate ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: 4-[(3-cyclopentylpropanoyl)amino]benzoic acid and butanol.
Reduction: 4-[(3-cyclopentylpropanoyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Butyl 4-[(3-cyclopentylpropanoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 4-[(3-cyclopentylpropanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by inhibiting the activity of certain enzymes or modulating receptor signaling pathways. For example, it may inhibit voltage-gated calcium channels or sodium channels, leading to altered cellular excitability and reduced pain perception .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: A related ester with similar structural features but lacking the 3-cyclopentylpropanoyl group.
Ethyl 4-aminobenzoate: Another ester with an ethyl group instead of a butyl group.
Methyl 4-aminobenzoate: An ester with a methyl group, commonly used in various applications.
Uniqueness
Butyl 4-[(3-cyclopentylpropanoyl)amino]benzoate is unique due to the presence of the 3-cyclopentylpropanoyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds.
Properties
Molecular Formula |
C19H27NO3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
butyl 4-(3-cyclopentylpropanoylamino)benzoate |
InChI |
InChI=1S/C19H27NO3/c1-2-3-14-23-19(22)16-9-11-17(12-10-16)20-18(21)13-8-15-6-4-5-7-15/h9-12,15H,2-8,13-14H2,1H3,(H,20,21) |
InChI Key |
MDGOYZACJWUUNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2CCCC2 |
Origin of Product |
United States |
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